N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclopentyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Piperazine Ring Formation: The piperazine ring can be constructed through the condensation of appropriate diamines with dihaloalkanes or through cyclization reactions involving amines and haloalkanes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction could lead to partially or fully reduced imidazole or piperazine rings.
Scientific Research Applications
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-(1H-imidazol-2-yl)piperazine-1-carboxamide: Lacks the methyl group on the imidazole ring.
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
N-cyclopentyl-4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxamide is unique due to the presence of both the cyclopentyl group and the methyl-substituted imidazole ring, which can confer distinct pharmacological properties and binding affinities compared to similar compounds .
Properties
IUPAC Name |
N-cyclopentyl-4-(1-methylimidazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-17-7-6-15-13(17)18-8-10-19(11-9-18)14(20)16-12-4-2-3-5-12/h6-7,12H,2-5,8-11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSWLCKQPYTSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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